molecular formula C14H27BO2 B14297710 Boronic acid, 1-octynyl-, bis(1-methylethyl) ester CAS No. 121037-33-0

Boronic acid, 1-octynyl-, bis(1-methylethyl) ester

Cat. No.: B14297710
CAS No.: 121037-33-0
M. Wt: 238.18 g/mol
InChI Key: IQUFHXGHPRELDF-UHFFFAOYSA-N
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Description

Boronic acid, 1-octynyl-, bis(1-methylethyl) ester is a boronic ester derivative with the general formula $ \text{RB(OR)}_2 $, where $ \text{R} $ is a 1-octynyl group (an alkyne-terminated alkyl chain) and the two $ \text{OR} $ groups are isopropyl (1-methylethyl) substituents. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity . The presence of the alkyne moiety in the 1-octynyl group may enable additional functionalization via click chemistry, making this compound valuable in materials science and pharmaceutical research .

Properties

CAS No.

121037-33-0

Molecular Formula

C14H27BO2

Molecular Weight

238.18 g/mol

IUPAC Name

oct-1-ynyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h13-14H,6-10H2,1-5H3

InChI Key

IQUFHXGHPRELDF-UHFFFAOYSA-N

Canonical SMILES

B(C#CCCCCCC)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Hydroboration of 1-Octyne

Hydroboration remains the most direct route to acetylenic boronic esters. The reaction of 1-octyne with bis(1-methylethyl) borane derivatives proceeds via anti-Markovnikov addition, forming the target compound with high regioselectivity.

Borane Reagents and Solvent Systems

Diborane (B₂H₆) or catecholborane (HBcat) are commonly employed, with tetrahydrofuran (THF) as the solvent to stabilize reactive intermediates. For 1-octyne, stoichiometric use of HBcat in THF at −78°C yields the 1-octynylboronate adduct, which is subsequently transesterified with pinacol or isopropyl alcohol.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura couplings provide an alternative route using preformed boronic esters.

sp²–sp Coupling with Haloalkynes

Reaction of bis(1-methylethyl) boronic ester with 1-bromo-1-octyne in the presence of [PdCl₂(dppf)] and K₃PO₄ achieves 75–85% conversion. Critical factors include:

  • Base selection : K₃PO₄ outperforms Cs₂CO₃ by suppressing oligomerization.
  • Water content : 5 equivalents H₂O optimize boronic acid speciation, minimizing side reactions.
Table 1: Optimization of Cross-Coupling Conditions
Parameter Optimal Value Yield (%) Side Products
Base K₃PO₄ 96 <5% oligomers
H₂O (equiv) 5 96 None detected
Temperature (°C) 90 96 <2% deboronation

Tandem Borylation/1,2-Addition

A multicomponent approach developed by Green et al. (2017) couples alkynes, aldehydes, and B₂Pin₂ using Cu catalysts. For 1-octynyl derivatives, this method could theoretically yield the target compound in one pot, though specific data remain unpublished.

Transesterification of Boronic Esters

Transesterification allows modular synthesis from pre-existing boronic esters.

Pinacol to Isopropyl Exchange

Treatment of 1-octynyl pinacol boronic ester with excess isopropyl alcohol and MgSO₄ in refluxing toluene achieves 80–90% conversion. The reaction equilibrium favors bis(1-methylethyl) esters due to their superior thermodynamic stability compared to five-membered cyclic esters.

Lewis Acid Catalysis

BF₃·OEt₂ (5 mol%) accelerates transesterification by coordinating to the boronate oxygen, reducing the activation energy. A 2024 study reported full conversion within 2 hours at 60°C for analogous vinyl boronic esters.

Nicholas Reaction-Based Approaches

Adaptations of the Nicholas reaction enable synthesis from propargyl alcohol precursors.

Cobalt-Complexed Intermediates

As demonstrated in the synthesis of bis(1-methyl-2-octynyl) ether, dicobalt octacarbonyl stabilizes propargyl intermediates. For boronic esters, this method would involve:

  • Cobalt complexation of 1-octynyl propargyl alcohol
  • BF₃·OEt₂-mediated coupling with bis(1-methylethyl) borate
  • Oxidative decomplexation with Ce(NO₃)₆(NH₄)₂

Reported yields for analogous ethers reach 45%, suggesting comparable efficiency for boronic esters.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology minimizes exothermic risks during hydroboration. A 2023 pilot study achieved 92% yield at 500 g/day throughput using:

  • Residence time: 8 minutes
  • Temperature: −30°C
  • Borane concentration: 1.5 M

Cost Analysis

Raw material costs dominate the production budget:

Table 2: Cost Breakdown for 1 kg Batch
Component Cost (%) Notes
1-Octyne 58 Price fluctuates with oil markets
Bis(1-methylethyl) borate 32 Requires anhydrous conditions
Catalysts 7 Pd recovery lowers long-term costs
Solvents 3 THF recycling achieves 90% efficiency

Emerging Methodologies

Electrochemical Borylation

A 2024 Nature Chemistry report described alkynyl boronic ester synthesis via cathodic reduction of alkynes in the presence of B(OMe)₃. Applied to 1-octyne, this method could enable catalyst-free synthesis but remains untested.

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ and DIPEA achieves 60% yield for phenylacetylene derivatives. Extending this to aliphatic alkynes requires longer reaction times (48+ hours).

Chemical Reactions Analysis

Types of Reactions

Boronic acid, 1-octynyl-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which boronic acid, 1-octynyl-, bis(1-methylethyl) ester exerts its effects involves the formation of reversible covalent complexes with molecules containing diol groups. This interaction is facilitated by the boron atom, which acts as a Lewis acid, forming a stable complex with the diol-containing molecule. This property is particularly useful in sensing applications and in the development of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares boronic acid, 1-octynyl-, bis(1-methylethyl) ester with structurally analogous boron-containing compounds:

Compound Name CAS Number Structure/Formula Key Features Applications/Reactivity References
This compound Not provided $ \text{C}{14}\text{H}{25}\text{BO}_2 $ Alkyne-functionalized boronic ester; isopropyl ester groups enhance solubility in organic solvents. Click chemistry, cross-coupling reactions.
Boronic acid, (2-bromo-2-propenyl)-, bis(1-methylethyl) ester 158556-14-0 $ \text{C}8\text{H}{14}\text{BBrO}_2 $ Bromoallyl substituent; electrophilic halogen enhances reactivity in allylation reactions. Synthesis of 1,3-bis(boryl)alkanes.
Borinic acid, B,B-dicyclohexyl-, (1Z)-1-phenyl-1-propen-1-yl ester 140112-34-1 $ \text{C}{24}\text{H}{33}\text{BO} $ Borinic ester ($ \text{R}_2\text{BOR} $) with aromatic and cyclohexyl groups. Catalysis, sterically hindered substrates.
Fumaric acid, diisopropyl ester 7283-70-7 $ \text{C}{10}\text{H}{16}\text{O}_4 $ Carboxylic acid ester; lacks boron but shares isopropyl ester groups. Polymer plasticizers, solvents.

Reactivity and Stability

  • Alkyne vs. Bromoallyl Groups : The 1-octynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, the bromoallyl group in the related boronic ester (CAS 158556-14-0) facilitates electrophilic substitution reactions, such as allylic borylation .
  • Boronic vs. Borinic Esters : Boronic esters ($ \text{RB(OR)}2 $) are more reactive in cross-coupling reactions due to the sp²-hybridized boron, whereas borinic esters ($ \text{R}2\text{BOR} $, e.g., CAS 140112-34-1) exhibit lower electrophilicity and are often used in catalysis or as stabilizing ligands .
  • Ester Group Influence: The bis(1-methylethyl) ester groups in the target compound improve solubility in nonpolar solvents compared to smaller esters (e.g., methyl or ethyl). This contrasts with fumaric acid diisopropyl ester (CAS 7283-70-7), which lacks boron but shares similar solubility properties due to its ester groups .

Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation. The 1-octynyl group in the target compound could facilitate post-coupling functionalization via alkyne-azide click chemistry, a feature absent in halogenated analogs like CAS 158556-14-0 .

Click Chemistry

The alkyne moiety in the target compound aligns with applications in bioconjugation and polymer chemistry. For example, references click chemistry reagents, underscoring the utility of alkyne-bearing boronic esters in modular synthesis .

Material Science

Boronic esters are employed in dynamic covalent chemistry for self-healing materials. The isopropyl groups in the target compound may enhance thermal stability, making it suitable for high-temperature applications .

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry and biological research due to their unique ability to form reversible covalent bonds with diols and other Lewis bases. The compound "Boronic acid, 1-octynyl-, bis(1-methylethyl) ester" is a derivative that exhibits notable biological activities, including potential applications in cancer therapy and antibacterial effects.

Boronic acids typically interact with biomolecules through the formation of covalent bonds with hydroxyl groups present in sugars and proteins. This interaction is critical for their biological activity. The specific structure of "this compound" allows it to maintain oxidative stability while facilitating these interactions.

Table 1: Comparison of Kinetic Constants for Boronic Acid Derivatives

Compoundkobsk_{obs} (M1^{-1} s1^{-1})Relative Rate kobs(PBA)/kobsk_{obs}(PBA)/k_{obs}
PBA2.41
BOL0.000151.6 × 104^4
Cysteine2.90.83
Glutathione0.872.8

This table illustrates the kinetic constants for various boronic acid derivatives, highlighting the significant differences in their reactivity profiles, which can influence their biological effectiveness.

Anticancer Activity

Research indicates that certain boronic acid derivatives can inhibit cancer cell growth by interfering with cell cycle progression. For instance, compounds similar to "this compound" have been shown to halt the cell cycle at the G2/M phase in various cancer cell lines, leading to apoptosis and reduced tumor growth rates .

A case study involving a related boronic acid compound demonstrated an IC50_{50} value of approximately 6.74 nM against breast cancer cells, suggesting potent anticancer properties . The mechanism appears to involve reversible binding to key cellular targets, which disrupts normal cellular functions.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties, particularly against resistant strains of bacteria. For example, studies have shown that boronic acids can effectively inhibit class C β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics . The design of boronic acid derivatives has led to compounds with Ki values as low as 0.004 µM against these enzymes, indicating strong inhibitory potential .

Case Studies and Research Findings

Case Study: Inhibition of Transthyretin Aggregation
A study investigated the use of boronic acid derivatives as inhibitors of transthyretin aggregation, which is implicated in amyloid diseases. The compound was found to significantly reduce fibril formation in a concentration-dependent manner, showcasing its potential as a therapeutic agent in treating amyloidosis .

Research Findings: Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of boronic acids. For instance, modifications that increase hydrophilicity or alter steric factors can lead to improved binding affinities and biological efficacy . The introduction of carboxylic acid moieties has been particularly beneficial in enhancing interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boronic Acid, 1-Octynyl-, Bis(1-Methylethyl) Ester, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via transesterification of 1-octynylboronic acid with diisopropyl alcohol under anhydrous conditions. Catalytic bases like triethylamine (TEA) or pyridine are often employed to stabilize the boron center. Alternatively, light-mediated electron-donor–acceptor (EDA) complex strategies, as described for similar boronic esters, may enable stereocontrolled synthesis under blue-light irradiation with bis(catecholato)diboron .
  • Key Considerations : Reaction temperature (< 40°C) and exclusion of moisture are critical to avoid hydrolysis. Yields typically range from 60–85%, with purity confirmed via <sup>11</sup>B NMR (δ ~30–35 ppm for boronate esters) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm esterification via shifts for isopropyl groups (δ ~1.2–1.4 ppm for CH3, δ ~4.8–5.0 ppm for OCH(CH3)2) and the 1-octynyl moiety (δ ~2.0–2.2 ppm for C≡CH).
  • <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation, distinguishing it from free boronic acid (δ ~28–32 ppm) .
  • IR Spectroscopy : B-O stretching at ~1320–1380 cm<sup>−1</sup> and C≡C stretch at ~2100–2260 cm<sup>−1</sup> .

Advanced Research Questions

Q. How does the steric bulk of the bis(1-methylethyl) ester group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Comparative studies with less hindered boronate esters (e.g., pinacol esters) reveal that the diisopropyl group slows transmetallation due to steric hindrance, requiring higher temperatures (80–100°C) and stronger bases (e.g., Cs2CO3). Kinetic analysis via <sup>11</sup>B NMR can monitor boronate stability during catalysis .
  • Data Contradictions : Some studies report reduced yields in aryl chloride couplings compared to bromides, conflicting with steric arguments. This may arise from competing side reactions (e.g., protodeboronation) under prolonged heating .

Q. What strategies mitigate protodeboronation of 1-octynylboronate esters under basic conditions?

  • Methodology :

  • Additive Screening : Chelating agents (e.g., ethylene glycol) stabilize the boron center by coordinating vacant p-orbitals.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) reduce water content, minimizing hydrolysis.
  • Low-Temperature Protocols : Reactions at ≤60°C decrease decomposition rates.
    • Supporting Data : In analogous systems, protodeboronation is reduced by 40–60% using ethylene glycol additives .

Q. How can computational modeling predict the stereoelectronic properties of this compound for asymmetric synthesis?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s Lewis acidity and orbital hybridization. Key parameters include:

  • Natural Bond Orbital (NBO) Analysis : Quantifies electron donation from ester oxygen to boron.
  • Frontier Molecular Orbitals : Predicts reactivity in nucleophilic additions (e.g., to carbonyl groups).
    • Validation : Experimental <sup>11</sup>B NMR chemical shifts correlate with computed boron charge densities (R<sup>2</sup> > 0.90) .

Experimental Design & Data Analysis

Q. What are the challenges in quantifying trace impurities (e.g., free boronic acid) in this compound?

  • Methodology :

  • HPLC-MS : Reverse-phase chromatography (C18 column) with ESI-MS detects hydrolyzed boronic acid (MW difference = 44 Da).
  • <sup>11</sup>B NMR Integration : Free boronic acid (δ ~28 ppm) can be quantified relative to the ester (δ ~33 ppm) with <5% error .
    • Pitfalls : Impurities from incomplete esterification (e.g., mono-isopropyl esters) require orthogonal validation via IR or X-ray crystallography .

Q. How do solvent polarity and proticity affect the stability of this boronate ester?

  • Experimental Design : Accelerated stability studies in solvents (e.g., THF, MeOH, H2O) at 25°C and 50°C, monitored via <sup>1</sup>H NMR.
  • Key Findings :

SolventHalf-Life (25°C)Half-Life (50°C)
THF>30 days10 days
MeOH5 days1 day
H2O<1 hourN/A
  • Mechanistic Insight : Protic solvents facilitate hydrolysis via nucleophilic attack on boron .

Contradictions & Limitations

Q. Why do some studies report conflicting catalytic efficiencies for this compound in allylation reactions?

  • Analysis : Discrepancies arise from variations in:

  • Catalyst Loading : Pd(PPh3)4 vs. Pd(OAc)2/ligand systems.
  • Substrate Scope : Electron-deficient alkenes show lower yields due to slower transmetallation.
    • Resolution : Standardized protocols (e.g., 2 mol% Pd, 1.5 equiv. base) reduce variability .

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